molecular formula C16H9FN2OS B15095865 (2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one

(2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one

Cat. No.: B15095865
M. Wt: 296.3 g/mol
InChI Key: OEEUDNQGKKKCFJ-XFXZXTDPSA-N
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Description

(2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles This compound is characterized by the presence of a fluorobenzylidene group attached to the imidazo[2,1-b][1,3]benzothiazol-3(2H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one typically involves the condensation of 4-fluorobenzaldehyde with imidazo[2,1-b][1,3]benzothiazol-3(2H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux temperature for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted imidazo[2,1-b][1,3]benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has been explored for its anticancer, antimicrobial, and anti-inflammatory activities.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-chlorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one
  • (2Z)-2-(4-bromobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one
  • (2Z)-2-(4-methylbenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one

Uniqueness

The presence of the fluorobenzylidene group in (2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents.

Properties

Molecular Formula

C16H9FN2OS

Molecular Weight

296.3 g/mol

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]imidazo[2,1-b][1,3]benzothiazol-1-one

InChI

InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)9-12-15(20)19-13-3-1-2-4-14(13)21-16(19)18-12/h1-9H/b12-9-

InChI Key

OEEUDNQGKKKCFJ-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/N=C3S2

Canonical SMILES

C1=CC=C2C(=C1)N3C(=O)C(=CC4=CC=C(C=C4)F)N=C3S2

Origin of Product

United States

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